D-[2-2H]Xylose
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Overview
Description
D-[2-2H]Xylose is a deuterated derivative of D-ribose, a naturally occurring sugar molecule. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-[2-2H]Xylose typically involves the deuteration of D-ribose. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or by using deuterated reagents in the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These methods often utilize continuous flow reactors to ensure efficient and consistent deuteration. The use of deuterated solvents and catalysts is common to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
D-[2-2H]Xylose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding deuterated acids.
Reduction: Reduction reactions can convert it into deuterated alcohols.
Substitution: It can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include deuterated acids, alcohols, and substituted derivatives, which have applications in various fields .
Scientific Research Applications
Chemistry
In chemistry, D-[2-2H]Xylose is used as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms.
Biology
In biological research, this compound is utilized in metabolic studies to understand the role of deuterium in biological systems. It helps in elucidating metabolic pathways and enzyme mechanisms .
Medicine
In medicine, this compound is explored for its potential therapeutic effects, including its use as a deuterated drug candidate to improve pharmacokinetic properties and reduce metabolic degradation.
Industry
Industrially, this compound is used in the production of deuterated materials and as a precursor for the synthesis of other deuterated compounds .
Mechanism of Action
The mechanism of action of D-[2-2H]Xylose involves its interaction with various molecular targets. The presence of deuterium alters the kinetic isotope effect, leading to changes in reaction rates and pathways. This can result in enhanced stability and reduced metabolic degradation of the compound .
Comparison with Similar Compounds
Similar Compounds
D-ribose: The non-deuterated form of D-[2-2H]Xylose.
Deuterated glucose: Another deuterated sugar molecule with similar applications.
Deuterated mannose: A deuterated sugar used in metabolic studies.
Uniqueness
This compound is unique due to its specific deuteration pattern, which provides distinct advantages in terms of stability and reduced metabolic degradation compared to its non-deuterated counterparts .
Properties
IUPAC Name |
(3R,4S,5R)-3-deuteriooxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-HKVGOPQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@H]([C@@H](COC1O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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